PDE5 Inhibitory Potency of Pyridopyrazinone Derivatives vs. Sildenafil
The pyridopyrazinone scaffold, of which 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a core component, has been successfully repurposed to yield PDE5 inhibitors with nanomolar potency. The most potent analog, compound 11b, exhibited an IC₅₀ of 18.13 nM against PDE5 [1]. This potency is within the same order of magnitude as the clinically approved drug sildenafil (IC₅₀ ~3.5 nM) [2], demonstrating the scaffold's capacity for high-affinity binding.
| Evidence Dimension | PDE5 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold-derived analog (11b) IC₅₀ = 18.13 nM |
| Comparator Or Baseline | Sildenafil IC₅₀ = ~3.5 nM |
| Quantified Difference | ~5-fold less potent than sildenafil |
| Conditions | In vitro enzymatic assay on PDE5 enzyme |
Why This Matters
This class-level inference confirms the pyridopyrazinone scaffold's intrinsic capability for nanomolar PDE5 inhibition, positioning 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a valuable starting point for developing next-generation PDE5 modulators.
- [1] Amin KM, El-Badry OM, Abdel Rahman DE, et al. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceutics. 2022;14(9):1954. doi:10.3390/pharmaceutics14091954 View Source
- [2] Boolell M, Allen MJ, Ballard SA, et al. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. Int J Impot Res. 1996;8(2):47-52. View Source
